
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide, also known as TPPB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide exerts its effects by modulating the activity of TRPC channels, which are non-selective cation channels that are involved in various physiological processes. N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide binds to the intracellular domain of TRPC channels and stabilizes the closed state of the channel, thereby reducing the influx of calcium ions into the cell. This, in turn, leads to a decrease in the activity of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and tissue studied. In neurons, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to enhance synaptic plasticity and improve learning and memory. In cancer cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to induce cell death and inhibit cell proliferation. In vascular smooth muscle cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the constriction of blood vessels, which could have potential implications for the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its selectivity for TRPC channels, which allows for the specific modulation of these channels without affecting other ion channels. This makes N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide a valuable tool for studying the role of TRPC channels in various physiological processes. However, one of the limitations of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which requires high concentrations to achieve the desired effects. This could lead to non-specific effects and potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide that could be used as drugs for the treatment of various diseases. Another area of interest is the study of the role of TRPC channels in various physiological processes, such as pain sensation, cardiovascular function, and immune response. Additionally, the development of new tools and techniques for the specific modulation of TRPC channels could provide valuable insights into the function of these channels in health and disease.
Conclusion:
In conclusion, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of TRPC channels makes it a valuable tool for studying the role of these channels in various physiological processes. While there are limitations to its use, the future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide are promising and could lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesemethoden
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 2-thiophen-2-ylphenylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of TRPC channels, which are involved in various physiological processes such as synaptic plasticity, learning, and memory. In cancer research, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting the TRPC channels. In drug discovery, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been used as a lead compound to develop new drugs that target TRPC channels.
Eigenschaften
IUPAC Name |
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(10-7-8-10)15-12-5-2-1-4-11(12)13-6-3-9-17-13/h1-6,9-10H,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDBGHOKKVAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

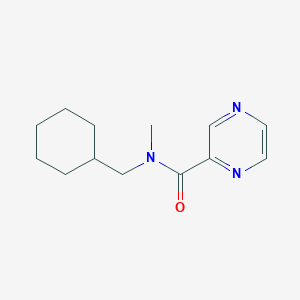

![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
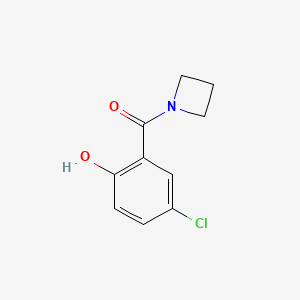

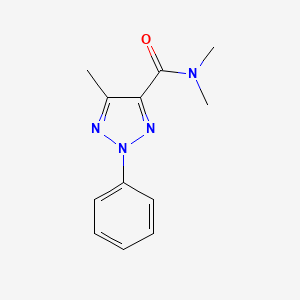
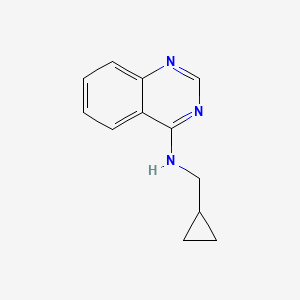
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
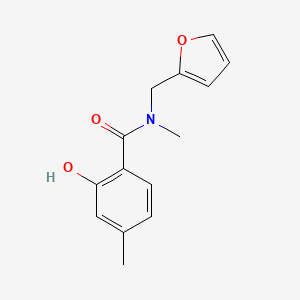

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
